6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin
Overview
Description
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, a methyl group, and a phenyl group attached to the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The specific steps for synthesizing this compound may include:
Starting Materials: 4-methoxyphenol, 4-chlorobenzoyl chloride, and 3-methyl-4-phenylcoumarin.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of environmentally friendly solvents can contribute to sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as the inhibition of specific kinases or activation of transcription factors.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-cyanochromone: A compound with a similar chloro group and coumarin core but with a cyano group instead of a methoxyphenyl group.
6-Chloro-3-indolyl-beta-D-galactopyranoside: A compound with a chloro group and an indole moiety, used as a chromogenic substrate in biochemical assays.
Uniqueness
6-Chloro-3-(4 inverted exclamation mark -methoxyphenyl)-7-methyl-4-phenylcoumarin is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and phenyl groups contribute to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-7-methyl-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-14-12-20-18(13-19(14)24)21(15-6-4-3-5-7-15)22(23(25)27-20)16-8-10-17(26-2)11-9-16/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRAFKDCVHKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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